Lipophilicity differentiation: Increased LogP vs. des-methyl analog
The target compound exhibits a higher predicted LogP (3.29) compared to its des-methyl analog tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (LogP 2.50–2.90), indicating increased lipophilicity that can enhance membrane permeability and CNS penetration potential . This difference arises from the additional methyl group on the piperazine ring.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.2897 |
| Comparator Or Baseline | tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7): LogP = 2.50–2.90 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.8 log units |
| Conditions | Predicted LogP values from vendor databases (Leyan, Chemsrc, BOC Sciences) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and blood-brain barrier penetration, making the compound a more attractive intermediate for CNS-targeted drug discovery programs.
